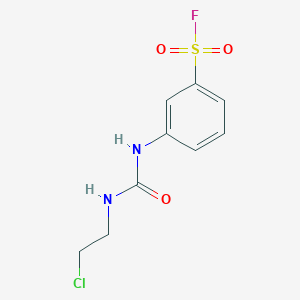![molecular formula C16H15N5OS2 B13356499 [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13356499.png)
[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple heterocyclic rings, making it an interesting subject for research in organic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide typically involves multiple steps, starting from readily available precursors The process often includes the formation of the isoxazole ring, followed by the construction of the triazolo-thiadiazole core
Formation of Isoxazole Ring: This step involves the cyclization of a suitable precursor, such as 3-methyl-5-nitroisoxazole, under acidic or basic conditions.
Construction of Triazolo-Thiadiazole Core: The isoxazole intermediate is then reacted with thiosemicarbazide and a suitable aldehyde to form the triazolo-thiadiazole ring system.
Introduction of 2-Phenylethyl Sulfide: The final step involves the reaction of the triazolo-thiadiazole intermediate with 2-phenylethyl bromide in the presence of a base, such as potassium carbonate, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl or aryl halides, potassium carbonate
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amino derivative
Substitution: Various alkyl or aryl derivatives
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple heterocyclic rings make it a valuable intermediate in the synthesis of novel organic compounds.
Biology
In biological research, [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its unique structure imparts desirable properties, such as thermal stability and chemical resistance, to the final products.
作用机制
The mechanism of action of [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide involves its interaction with specific molecular targets. The compound’s heterocyclic rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
相似化合物的比较
Similar Compounds
- [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl ether
- [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl amine
Uniqueness
Compared to similar compounds, [6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide stands out due to its sulfide group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C16H15N5OS2 |
|---|---|
分子量 |
357.5 g/mol |
IUPAC 名称 |
5-methyl-3-[3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,2-oxazole |
InChI |
InChI=1S/C16H15N5OS2/c1-11-9-13(20-22-11)15-19-21-14(17-18-16(21)24-15)10-23-8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3 |
InChI 键 |
KFCVKVKVZHOLOX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)C2=NN3C(=NN=C3S2)CSCCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356423.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(methylsulfonyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356424.png)



![N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13356447.png)

![2,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B13356457.png)
![(5S,8S,10aS)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13356463.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356465.png)
![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B13356468.png)


